molecular formula C23H25N5O2 B2979620 2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1260998-63-7

2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2979620
CAS No.: 1260998-63-7
M. Wt: 403.486
InChI Key: UZZVELVGUMXUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2,4,6-trimethylphenyl)acetamide is a triazoloquinoxaline derivative characterized by a propyl substituent at position 1 of the triazole ring and an acetamide group linked to a 2,4,6-trimethylphenyl (mesityl) moiety. The compound’s molecular formula is C₂₂H₂₈N₅O₂, with an average molecular mass of 394.50 g/mol. The propyl and mesityl substituents enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to analogs with smaller or polar groups.

Properties

IUPAC Name

2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-5-8-19-25-26-22-23(30)27(17-9-6-7-10-18(17)28(19)22)13-20(29)24-21-15(3)11-14(2)12-16(21)4/h6-7,9-12H,5,8,13H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZVELVGUMXUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity :

  • The target compound’s propyl group (C₃H₇) increases lipophilicity (logP estimated ~3.5–4.0) compared to the analog’s methyl group (logP ~2.8–3.2) .
  • The mesityl group (C₉H₁₁) further enhances hydrophobicity, whereas the analog’s 4-chlorophenyl group introduces moderate polarity via the electronegative chlorine atom.

Steric and Electronic Profiles :

  • The mesityl group’s steric bulk may hinder binding to compact active sites, while the 4-chlorophenyl group’s smaller size and halogen atom could facilitate interactions with hydrophobic pockets or halogen-bonding motifs.

Molecular Weight and Bioavailability: The target compound’s higher molecular weight (394.50 vs.

Biological Activity

The compound 2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2,4,6-trimethylphenyl)acetamide represents a novel class of heterocyclic compounds with potential biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, receptor interactions, and structure-activity relationships (SAR).

Chemical Structure

The compound features a triazoloquinoxaline scaffold, which has been associated with various pharmacological activities. The presence of both the triazole and quinoxaline moieties contributes to its biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazoloquinoxaline derivatives. For instance, a series of derivatives were synthesized and evaluated for their effects on human tumor cell lines such as HepG2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited significant cytotoxicity against these cell lines.

Key Findings:

  • Cytotoxicity : Compounds derived from the triazoloquinoxaline scaffold showed varying degrees of cytotoxicity with IC50 values ranging from 10 µM to over 100 µM against different cancer cell lines.
  • Mechanism of Action : The mechanism appears to involve DNA intercalation, where the compound binds to DNA and inhibits replication. This was supported by DNA binding assays that demonstrated a strong affinity for the DNA active site.
CompoundCell LineIC50 (µM)Mechanism
12aHepG215DNA intercalation
12bHCT-11630DNA intercalation
12cMCF-725DNA intercalation

Receptor Interactions

The biological activity of this compound may also be attributed to its interaction with specific receptors. Notably, triazoloquinoxaline derivatives have been studied as potential adenosine A3 receptor antagonists , which play a role in various physiological processes including inflammation and cancer progression.

Research Insights:

  • Binding Affinity : Compounds similar to the target compound have shown high affinity for the human A3 adenosine receptor in radioligand binding assays.
  • Selectivity : Some derivatives displayed selectivity over other adenosine receptors (A1 and A2A), suggesting potential therapeutic applications in conditions where modulation of adenosine signaling is beneficial.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazoloquinoxaline derivatives. Modifications to the side chains and core structure can significantly influence their potency and selectivity.

Observations:

  • Hydrophobicity : Increased hydrophobic character in substituents generally correlates with enhanced anticancer activity.
  • Substituent Positioning : The position of substituents on the quinoxaline ring affects binding affinity and selectivity towards target receptors.

Case Studies

Several studies have synthesized and evaluated similar compounds for their biological activities:

  • Study on Antiviral Activity : Some quinoxaline derivatives were tested against Tobacco Mosaic Virus (TMV), showing promising antiviral properties with EC50 values significantly lower than standard antiviral agents.
  • Anticancer Evaluation : A comprehensive study involving multiple derivatives revealed that specific structural modifications led to improved cytotoxic profiles against various cancer cell lines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.